Product packaging for Bacillaene(Cat. No.:)

Bacillaene

Cat. No.: B1261071
M. Wt: 580.8 g/mol
InChI Key: KDQMRYTZELJKOB-MAHROAIDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bacillaene is a linear, highly conjugated polyene antibiotic originally isolated from fermentation broths of Bacillus subtilis . This hybrid polyketide/non-ribosomal peptide (PK/NRP) natural product acts as a potent inhibitor of prokaryotic protein synthesis, exhibiting a broad spectrum of antibacterial activity and functioning as a bacteriostatic agent . Its mechanism of action specifically disrupts translation in bacterial cells without affecting eukaryotic protein synthesis, making it a valuable tool for studying bacterial ribosome function and microbial competition . Research has revealed that this compound plays a significant ecological role for its producer, Bacillus subtilis , by mediating inhibitory interactions with other bacteria. A key application in modern research is its ability to inhibit biofilm formation and adhesion in pathogenic bacteria. Studies demonstrate that this compound contributes significantly to the inhibitory effect of B. subtilis on Campylobacter jejuni biofilms, reducing pathogen growth by over 4 log10 and dispersing pre-established biofilms . This makes it a compound of interest for probing interspecies interactions and developing strategies for improving food safety . The biosynthesis of this compound is directed by the massive ~80 kb pksX (or bae) gene cluster, which encodes a giant trans-AT polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) hybrid system . The compound has a molecular formula of C~34~H~48~N~2~O~6~ and a molecular weight of approximately 580.8 g/mol . Please note that this compound is highly sensitive to light, acid, base, and chromatography, requiring careful handling to maintain stability . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H48N2O6 B1261071 Bacillaene

Properties

Molecular Formula

C34H48N2O6

Molecular Weight

580.8 g/mol

IUPAC Name

(3E,5E,7Z)-8-[[(4Z,6Z,8E,10E,12Z,14E)-3-hydroxy-16-[(2-hydroxy-4-methylpentanoyl)amino]-4,9-dimethylhexadeca-4,6,8,10,12,14-hexaenoyl]amino]-2-methylnona-3,5,7-trienoic acid

InChI

InChI=1S/C34H48N2O6/c1-25(2)23-31(38)33(40)35-22-16-9-7-8-11-17-26(3)18-14-15-19-27(4)30(37)24-32(39)36-29(6)21-13-10-12-20-28(5)34(41)42/h7-21,25,28,30-31,37-38H,22-24H2,1-6H3,(H,35,40)(H,36,39)(H,41,42)/b8-7-,13-10+,15-14-,16-9+,17-11+,20-12+,26-18+,27-19-,29-21-

InChI Key

KDQMRYTZELJKOB-MAHROAIDSA-N

Isomeric SMILES

CC(C)CC(C(=O)NC/C=C/C=C\C=C\C(=C\C=C/C=C(/C)\C(CC(=O)N/C(=C\C=C\C=C\C(C)C(=O)O)/C)O)\C)O

Canonical SMILES

CC(C)CC(C(=O)NCC=CC=CC=CC(=CC=CC=C(C)C(CC(=O)NC(=CC=CC=CC(C)C(=O)O)C)O)C)O

Synonyms

bacillaene

Origin of Product

United States

Bacillaene Biosynthesis and Genetic Determinants

Bacillaene Biosynthetic Gene Cluster (BGC) Organization

The genetic blueprint for this compound production resides within a substantial biosynthetic gene cluster.

In Bacillus subtilis, the this compound biosynthetic gene cluster is referred to as the pksX gene cluster. nih.govnih.gov This cluster is approximately 80-kilobases (kb) in size, constituting about 2% of the B. subtilis genome. nih.govharvard.edupnas.org An orthologous gene cluster, known as bae, is found in Bacillus amyloliquefaciens. nih.govnih.govasm.orgd-nb.info The pksX cluster in B. subtilis 168 encodes an unusual hybrid PKS/NRPS synthase. nih.govharvard.edu

The this compound synthase is a large, multimodular enzyme system composed of 13 PKS modules and 3 NRPS modules. nih.govresearchgate.netresearchgate.netharvard.edu This hybrid PKS/NRPS megacomplex can reach a mass of tens to hundreds of megadaltons, forming an organelle-like enzymatic complex within the bacterial cell. nih.govresearchgate.netresearchgate.netharvard.edu The core synthase proteins encoded by the pksX gene cluster include PksJ, PksL, PksM, PksN, and PksR. pnas.org

The pksX gene cluster encompasses 16 genes in total. researchgate.net While five of these genes encode the multimodular PKS-NRPS synthetase components (PksJ, PksL, PksM, PksN, and PksR), the remaining 10 genes encode individual enzymes that function in trans to the main assembly line. nih.govpnas.org These accessory genes include PksB through PksI, and PksS. nih.govpnas.org

A notable feature of the this compound synthase is the absence of acyltransferase (AT) domains within the large, multimodular PKS proteins. nih.govnih.govharvard.eduasm.org Instead, monomers are introduced in trans by free-standing AT domains. nih.govharvard.eduasm.org Specifically, the gene cluster encodes three such free-standing AT domains: PksC, PksD, and PksE. nih.govharvard.edu PksE is uniquely characterized by its fusion to a predicted flavin mononucleotide-dependent oxidoreductase. nih.govharvard.edu Another crucial accessory enzyme is PksS, a cytochrome P450, which is responsible for oxidizing dihydrothis compound to yield the final this compound product. pnas.org

Table 1: Key Genes and Predicted Functions in this compound Biosynthesis

Gene NameRole/FunctionCategorySource
PksJMultimodular PKS/NRPS core synthase componentCore Synthase pnas.org
PksLMultimodular PKS core synthase componentCore Synthase pnas.org
PksMMultimodular PKS core synthase componentCore Synthase pnas.org
PksNMultimodular PKS/NRPS core synthase componentCore Synthase pnas.org
PksRMultimodular PKS core synthase componentCore Synthase pnas.org
PksB-IIndividual enzymes functioning in transAccessory Gene nih.govpnas.org
PksCFree-standing acyltransferase (AT) domainAccessory Gene nih.govharvard.edu
PksDFree-standing acyltransferase (AT) domainAccessory Gene nih.govharvard.edu
PksEFree-standing AT domain fused to FMN-dependent oxidoreductaseAccessory Gene nih.govharvard.edu
PksSCytochrome P450, oxidizes dihydrothis compound to this compoundAccessory Gene nih.govpnas.orgpnas.org

Modular Architecture of the this compound PKS-NRPS Megacomplex

The this compound synthase exhibits a distinctive modular architecture, characteristic of hybrid PKS-NRPS systems that deviate from canonical assembly-line principles. nih.govresearchgate.netharvard.eduasm.org

The this compound synthase is classified as a trans-AT PKS, meaning that its PKS modules lack integrated acyltransferase (AT) domains. nih.govnih.govharvard.eduasm.orgd-nb.info Instead, the substrate loading is performed by separate, free-standing AT enzymes. nih.govharvard.eduasm.org A typical PKS module generally contains essential domains such as β-ketoacyl synthase (KS), acyltransferase (AT), and acyl carrier protein (ACP), which may be complemented by additional domains like dehydratase (DH), ketoreductase (KR), and enoylreductase (ER). asm.orgresearchgate.net

The this compound synthase features unusual "split modules" at the interfaces of PksJ–PksL and PksL–PksM. nih.govharvard.edu These split modules appear to segregate the reduction and dehydration steps into discrete enzymatic actions. nih.govharvard.edu Furthermore, the PksJ protein contains a dual-function ketoreductase (KR) domain within its third module. pnas.org This KR domain is capable of both canonical β-ketone reduction and a noncanonical α-ketone reduction, playing a role in converting the remote chain-initiating α-ketoamide to an α-hydroxyamide. pnas.org The domain organization of PksJ module three includes a DH-KR sequence. pnas.org

Table 2: Representative PKS Module Domain Organization in this compound Biosynthesis

Module/ProteinKey DomainsFunctionality/NotesSource
General PKS Module (trans-AT)KS, ACP, (DH), (KR), (ER)Lacks integrated AT domain; monomers introduced in trans nih.govnih.govharvard.eduasm.orgresearchgate.net
PksJ–PksL InterfaceSplit ModuleDivides reduction and dehydration steps nih.govharvard.edu
PksL–PksM InterfaceSplit ModuleDivides reduction and dehydration steps nih.govharvard.edu
PksJ Module 3DH, KR (dual-function)DH-KR sequence; KR performs both β- and α-ketone reduction pnas.org

NRPS modules are typically characterized by a domain organization that includes a condensation (C) domain, an adenylation (A) domain, and a thiolation (T) domain, also known as a peptidyl carrier protein (PCP) domain. researchgate.netrsc.org The A domains are responsible for activating and loading specific amino acid building blocks onto the adjacent T domain. rsc.org The C domain then catalyzes the formation of peptide bonds. researchgate.netrsc.org

In the this compound assembly line, the PksJ protein contains the first two NRPS modules. pnas.org These include an initiating module (A1-T1) and an elongating module (C1-A2-T2). pnas.org The first adenylation domain of PksJ (A1) is involved in the initial activation of α-ketoisocaproate (α-KIC), leading to the unusual starter unit α-hydroxyisocaproate (α-HIC). pnas.org The second NRPS module in PksJ incorporates glycine, and the third NRPS module is responsible for inserting alanine. nih.govharvard.edursc.org

Table 3: NRPS Module Domain Organization and Amino Acid Incorporation

Module/ProteinKey DomainsAmino Acid Specificity/FunctionSource
General NRPS ModuleC, A, T (PCP)A domain activates and loads amino acids; C domain forms peptide bonds researchgate.netrsc.org
PksJ (First NRPS Module)A1, T1Activates α-ketoisocaproate (α-KIC) to form α-hydroxyisocaproate (α-HIC) starter unit pnas.org
PksJ (Second NRPS Module)C1, A2, T2Incorporates Glycine nih.govharvard.edupnas.orgrsc.org
PksN (Third NRPS Module)A1Incorporates Alanine nih.govharvard.edu

Unconventional Biosynthetic Features in this compound Production

Trans-Acyltransferase (AT) System in this compound Biosynthesis

The this compound biosynthetic pathway is a prime example of a trans-AT PKS system, a class of polyketide synthases where the acyltransferase (AT) domains are not intrinsically integrated into each module but are instead encoded as discrete polypeptides that operate in trans acs.orgnih.govbeilstein-journals.orgnih.govasm.orgnih.gov. In contrast to cis-AT PKSs, where AT domains are embedded within the modules, trans-AT PKSs utilize separate, free-standing AT domains to select and load extender units onto the growing polyketide chain acs.orgbeilstein-journals.orgnih.govasm.org. The this compound synthase notably encodes three free-standing AT domains: PksC, PksD, and PksE nih.gov. PksE is uniquely fused to a predicted flavin mononucleotide-dependent oxidoreductase nih.gov. This trans-AT architecture allows for unusual combinatorial logic and the incorporation of diverse processing domains, such as methyltransferases, enoyl-CoA hydratases, pyran synthases, and β-branching domains, which are rarely observed in cis-AT PKSs acs.orgnih.gov.

Analysis of Split Modules and Their Functional Implications

A distinctive feature of the this compound synthase is the presence of "split modules," where the enzymatic domains typically found within a single polyketide module are distributed across two separate proteins beilstein-journals.orgpnas.orgnih.govresearchgate.netresearchgate.net. Specifically, two unusual split modules are located at the interfaces of PksJ–PksL (module 5) and PksL–PksM (module 9) beilstein-journals.orgnih.govresearchgate.net. In conventional PKS modules, the domain organization for processing a β-keto group to an α,β-enoyl moiety is typically KS-(AT)-DH-KR-T, with ketoreductase (KR) and dehydratase (DH) domains acting sequentially after ketosynthase (KS)-catalyzed chain elongation nih.gov. However, in the this compound split modules, these reduction and dehydration steps appear to be divided into discrete, separate actions nih.gov. For instance, the KS domains of split modules 5 and 9 are suggested not to catalyze elongations but rather to facilitate the translocation of intermediates from the acyl carrier protein (ACP) of the preceding module to their own ACPs beilstein-journals.orgresearchgate.net. This unconventional organization implies non-linker protein-protein interactions are crucial for organizing these split modules pnas.org.

Mechanisms of Module Skipping in this compound Pathway Assembly

Module skipping is another intriguing phenomenon observed in the this compound biosynthetic pathway, wherein certain modules are bypassed during the assembly-line process pnas.orguncg.edu. For example, the last module of PksM appears to be skipped during this compound assembly pnas.org. This skipping is consistent with the absence of this module in BaeM, an analogous component in the highly homologous B. amyloliquefaciens FZB 42 this compound synthase pnas.org. This mechanism allows the PKS to produce a specific polyketide structure by bypassing a potentially non-functional elongation step . Module skipping, along with split modules, represents a deviation from the typical collinearity rule often observed in modular PKS systems, highlighting the complex and flexible nature of trans-AT PKSs nih.gov.

Incorporation of β-Branching and Stereochemical Control

The structure of this compound is notable for incorporating a β-methyl branch within its hexaene moiety, a relatively rare feature in polyketide biosynthesis acs.orgnih.govpnas.orgresearchgate.netresearchgate.netresearchgate.netrsc.org. This β-branching is introduced via a specialized "β-branching cassette" beilstein-journals.orgpnas.orgresearchgate.net. The mechanism for β-branch formation in this compound biosynthesis involves the interaction of a 3-hydroxy-3-methylglutaryl synthase (HMGS) cassette with a β-ketothioester biosynthetic intermediate bound to a modular acceptor ACP (ACPA) rsc.org. This cassette comprises a free-standing donor ACP (ACPD), a KS lacking the active site cysteine required for condensation (KS0), and the HMGS enzyme, which collectively form HMG-ACPA rsc.org. The process involves the introduction of a methyl group at a β-position pnas.org. The stereochemical control during this compound biosynthesis is critical, particularly concerning the reduction of β-carbonyls and the formation of specific stereocenters frontiersin.org. For instance, the ketoreductase (KR) of module 3 in PksJ acts twice: first in the reduction of the β-ketoacyl intermediate of its elongation step, and second in the reduction of the α-ketoisocaproate starter unit, introducing an S-configured stereocenter researchgate.netpnas.org. The final steps also involve an enoyl-isomerase domain (PksEI14) that contributes to forging the triene system by shifting double bonds, demonstrating the catalytic diversity within trans-AT PKSs and their role in establishing the final stereochemistry nih.gov.

Transcriptional and Post Transcriptional Regulation of Bacillaene Biosynthesis

Differential Regulation of Bacillaene Synthesis in Bacterial Subpopulations

Regulation in Spreading Populations:

Repression during Spreading: In competitive interactions, such as when Bacillus subtilis colonies spread towards Streptomyces lividans, this compound synthesis can be transiently repressed in the spreading cells nih.govasm.orgnih.govdntb.gov.ua. This repression is observed uniformly across the spreading population nih.govasm.org.

Parent Colony Induction: In contrast to the spreading cells, the parent colony of B. subtilis typically shows widespread induction of pks expression among its cells nih.gov.

Environmental Influence:

Plant Host Interaction: The interaction between B. subtilis and plant roots, such as those of Arabidopsis thaliana, can specifically activate the production of this compound frontiersin.org. Direct interaction with the root increases the expression of the pksC promoter, indicating an induction of this compound synthesis frontiersin.org. This induction can be mediated by a secreted factor from the plant frontiersin.org.

Biofilm Formation: The extracellular matrix within biofilms may play a role in the differential regulation of this compound, potentially explaining spatio-temporal gradients of antibiotic production within these communities biorxiv.org.

Observed Expression Patterns in Competitive Interactions:

A study involving co-culture of B. subtilis with Streptomyces lividans revealed distinct patterns of pks gene expression and, consequently, this compound synthesis nih.govasm.orgnih.gov.

Subpopulation/Conditionpks Gene ExpressionThis compound SynthesisReference
Parent ColonyWidespread inductionActive nih.govasm.org
Spreading CellsUniform, transient repressionInactive/Repressed nih.govasm.orgnih.gov
Interaction with A. thaliana rootsIncreased expression from pksC promoterEnhanced frontiersin.org

This differential regulation highlights the adaptability of B. subtilis in resource allocation and competitive strategies within heterogeneous environments asm.org.

Advanced Spectroscopic and Analytical Methodologies for Bacillaene Structure Elucidation

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Bacillaene Research

Nuclear Magnetic Resonance (NMR) spectroscopy has been the cornerstone of this compound structural analysis. Given the compound's instability, researchers adopted a strategy that combined minimal chromatographic separation with detailed NMR spectroscopic analysis of mixtures. nih.gov This approach was instrumental in overcoming the challenges posed by this compound's transient nature.

Initial characterization of this compound involved the use of one-dimensional (1D) ¹H NMR spectroscopy. Time-course ¹H NMR data analysis proved particularly useful in tracking the structural changes of the this compound scaffold, revealing a "domino" effect of degradation triggered by stereoisomeric rearrangement. nih.gov These 1D NMR experiments provided the initial clues to the presence of a complex mixture of polyunsaturated compounds in active fractions from Bacillus subtilis cultures. harvard.edu

Two-dimensional (2D) NMR techniques were pivotal in assembling the complete structure of this compound. A suite of experiments, including Double-Quantum-Filtered Correlation Spectroscopy (DQF-COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Rotating-frame Overhauser Effect Spectroscopy (ROESY)/Nuclear Overhauser Effect Spectroscopy (NOESY), were employed to establish connectivity and stereochemistry. nih.govharvard.edunih.gov

DQF-COSY experiments were used to identify spin systems corresponding to different fragments of the molecule, such as an α-hydroxy-isocaproic acid (α-HIC), a conjugated triene, and a conjugated hexaene moiety. nih.gov

HSQC spectra provided direct one-bond proton-carbon correlations, aiding in the assignment of protonated carbons. nih.gov

HMBC was crucial for identifying long-range (2-3 bond) correlations between protons and carbons. For instance, an HMBC correlation between the C-9 methyl protons and the C-1' carbonyl carbon linked the hexaene and triene fragments. Similarly, a correlation between the C-16' methylene (B1212753) protons and the C-1" carbonyl carbon connected the hexaene and α-HIC moieties. nih.gov

ROESY/NOESY experiments provided through-space correlations, which were essential for determining the geometries of the numerous double bonds within the polyene chains. harvard.edu

The following table summarizes key 2D NMR correlations that were instrumental in the structural elucidation of this compound.

2D NMR Experiment Correlating Nuclei Structural Information Gained
DQF-COSY¹H - ¹HIdentified coupled protons within the α-HIC, triene, and hexaene fragments.
HSQC¹H - ¹³C (¹J)Assigned protonated carbons throughout the molecule.
HMBC¹H - ¹³C (²⁻³J)Established connectivity between the major structural fragments via amide linkages.
ROESY/NOESY¹H - ¹H (through-space)Determined the stereochemistry of the double bonds in the polyene chains.

Given the complexity of crude extracts containing this compound, a differential analysis of NMR spectra (DANS), also referred to as an NMR overlay technique, was a key strategy for its identification. nih.govresearchgate.netnih.gov This method involves comparing the NMR spectra of extracts from a wild-type, this compound-producing strain of Bacillus subtilis with those from a genetically modified strain in which the this compound biosynthetic gene cluster (pksX) has been deleted. nih.govharvard.edu

By overlaying the spectra, signals present only in the producing strain can be definitively assigned to the target compound. This technique, particularly using 2D DQF-COSY spectra, allowed researchers to pinpoint the signals corresponding to this compound and its derivatives within a complex mixture of metabolites. nih.govharvard.edu Differential analysis of HSQC spectra was also employed to track structural changes and degradation products of this compound. nih.gov

Hyphenated Analytical Techniques in this compound Characterization

The integration of chromatographic separation with mass spectrometry has provided a powerful tool for the detection and characterization of this compound and its analogs.

Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) are rapid, sensitive, and accurate methods for identifying secondary metabolites like this compound in complex mixtures. nih.govmdpi.com High-resolution positive-ion electrospray ionization mass spectrometry (HR-ESI-MS) was used to determine the elemental composition of this compound. Strong signals at m/z 581.3583 for [this compound + H]⁺ (corresponding to the molecular formula C₃₄H₄₉N₂O₆) and 583.3749 for [dihydrothis compound + H]⁺ (C₃₄H₅₁N₂O₆) were observed, providing crucial confirmation of the structures proposed by NMR analysis. nih.govpnas.org LC-MS is also valuable for quantitative analysis and stability testing of this compound and its derivatives. nih.gov

The table below shows the exact mass data obtained for this compound and dihydrothis compound.

Compound Adduct Calculated Mass (Da) Observed Mass (Da)
This compound[M+H]⁺581.3585581.3583
Dihydrothis compound[M+H]⁺583.3741583.3749

While NMR and MS have been the primary tools for this compound's structural elucidation, other spectroscopic methods have provided complementary information. Initial characterization efforts noted the presence of a conjugated hexaene moiety due to its characteristic UV absorbance. researchgate.net Although not extensively detailed in the context of the final structure elucidation, UV-Vis spectroscopy can serve as a rapid method for detecting the presence of the polyene chromophore characteristic of this compound.

Isotopic Labeling Strategies for this compound Biosynthetic Studies

The immense structural complexity and the hybrid nature of the this compound biosynthetic pathway, which is orchestrated by a colossal polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) assembly, present significant challenges to the elucidation of its intricate mechanisms. researchgate.netnih.govnih.gov Isotopic labeling strategies have emerged as a powerful tool to dissect the biosynthetic logic, offering insights into precursor incorporation and enzyme-substrate interactions that are otherwise difficult to obtain. These methods involve the use of precursors enriched with stable isotopes, such as carbon-13 (¹³C), which can be traced as they are incorporated into the final natural product.

Application of ¹³C-Isotopic Labeling in Tracing this compound Precursors

The biosynthetic origins of the carbon backbone of complex polyketides like this compound can be effectively mapped through feeding experiments with ¹³C-labeled precursors. While comprehensive feeding studies utilizing simple precursors like [1-¹³C]-acetate or [U-¹³C₆]-glucose to delineate the entire carbon skeleton of this compound are not extensively detailed in currently available research, a more targeted isotopic labeling approach has been successfully employed to investigate specific enzymatic steps within the this compound assembly line.

A notable example is the investigation into the substrate specificity of a key ketosynthase domain, BaeJ-KS2, involved in the biosynthesis of this compound. beilstein-journals.orgbeilstein-journals.org To probe the binding of its proposed natural intermediate, a ¹³C-labeled substrate surrogate was synthesized. This surrogate, a ¹³C-labeled N-acetylcysteamine (SNAC) thioester, mimics the structure of the polyketide chain at that specific stage of elongation. The strategic placement of a ¹³C label within this synthetic precursor allows for its detection and tracking using NMR spectroscopy.

The synthesis of this labeled probe is a multi-step process, often involving both chemical and enzymatic reactions to achieve the desired structure and stereochemistry. For the study of BaeJ-KS2, both enantiomers of the ¹³C-labeled SNAC ester were prepared to assess the stereoselectivity of the enzyme. beilstein-journals.org This approach of using labeled substrate analogues provides a powerful method to confirm the identity of biosynthetic intermediates and to understand how the enzymatic machinery recognizes and processes its substrates.

Synthesized ¹³C-Labeled Substrate Surrogates for BaeJ-KS2 Studies
CompoundDescriptionIsotopic LabelPurpose
(S)-¹³C-labeled SNAC esterEnantiomerically pure N-acetylcysteamine thioester surrogate of the proposed natural intermediate for BaeJ-KS2.¹³CTo investigate substrate binding and stereospecificity of the BaeJ-KS2 ketosynthase domain. beilstein-journals.orgbeilstein-journals.org
(R)-¹³C-labeled SNAC esterEnantiomerically pure N-acetylcysteamine thioester surrogate of the proposed natural intermediate for BaeJ-KS2.¹³CTo serve as a stereochemical control in substrate binding studies with the BaeJ-KS2 ketosynthase domain. beilstein-journals.org

NMR-Based Substrate Binding Studies of this compound Biosynthetic Enzymes

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of isotopic labeling studies, providing atomic-level information on the fate of labeled precursors. In the context of this compound biosynthesis, ¹³C NMR has been instrumental in demonstrating the direct interaction between a biosynthetic enzyme and its substrate.

The study of the ketosynthase domain BaeJ-KS2 provides a clear example of this methodology. beilstein-journals.orgbeilstein-journals.org After incubating the purified BaeJ-KS2 enzyme with the synthesized ¹³C-labeled SNAC ester surrogate, the protein was re-purified to remove any unbound substrate. Subsequent analysis of the enzyme sample by ¹³C NMR spectroscopy revealed the presence of signals corresponding to the labeled carbon in the SNAC ester. This observation provided direct evidence of substrate binding to the enzyme.

NMR-Based Investigation of Substrate Binding to BaeJ-KS2
ExperimentDescriptionAnalytical MethodKey Finding
Incubation of BaeJ-KS2 with (S)-¹³C-labeled SNAC esterThe purified ketosynthase domain was mixed with the synthesized substrate surrogate.¹³C NMR SpectroscopyDemonstrated the binding of the substrate surrogate to the active site of the enzyme. beilstein-journals.orgbeilstein-journals.org
Control Experiment 1: Incubation with a non-target proteinThe labeled substrate was incubated with a protein not involved in this compound biosynthesis.¹³C NMR SpectroscopyNo substrate binding was observed, indicating the specificity of the interaction with BaeJ-KS2. beilstein-journals.org
Control Experiment 2: Incubation with denatured BaeJ-KS2The labeled substrate was incubated with heat-denatured BaeJ-KS2.¹³C NMR SpectroscopyConfirmed that the native protein structure is essential for substrate binding. beilstein-journals.org

Biological Roles and Mechanisms of Action of Bacillaene

Bacillaene's Antimicrobial Mechanisms of Action

This compound exerts its antimicrobial effects primarily through the inhibition of prokaryotic protein synthesis, distinguishing itself from other antibiotics that target different cellular processes.

Molecular Basis of Prokaryotic Protein Synthesis Inhibition by this compound

This compound acts as a potent bacteriostatic agent by specifically inhibiting protein synthesis in prokaryotic cells, while demonstrating no inhibitory effect on eukaryotic protein synthesis oup.comfrontiersin.orgebi.ac.uk. Research indicates that this compound induces a translational arrest, suggesting that its molecular mechanism involves blocking translational elongation nih.gov. More specifically, this compound has been found to interact with the protein elongation factor FusA (also known as EF-G), a critical component in the translocation step of prokaryotic protein synthesis nih.gov. This interaction disrupts the normal progression of protein synthesis, thereby halting bacterial growth and replication nih.govnih.gov.

Differential Sensitivity of Bacterial Species to this compound

This compound exhibits a broad spectrum of antibacterial activity, effective against both Gram-positive and Gram-negative bacteria oup.comfrontiersin.orgebi.ac.uk. This broad activity underscores its significance as a natural antimicrobial compound.

Table 1: Examples of Bacterial Species Sensitive to this compound

Bacterial SpeciesGram StainObserved EffectSource
Escherichia coliNegativeGrowth inhibition, bacteriostatic oup.comfrontiersin.orgebi.ac.uk
Klebsiella pneumoniaeNegativeGrowth inhibition frontiersin.org
Campylobacter jejuniNegativeGrowth inhibition, biofilm inhibition
Salmonella TyphimuriumNegativeGrowth inhibition, biofilm inhibition
Staphylococcus aureusPositiveAntimicrobial activity ebi.ac.uk
Myxococcus xanthusNegativePredation inhibition
Pseudomonas chlororaphisNegativeGrowth inhibition nih.gov
Erwinia amylovoraNegativeBacteriostatic activity

Beyond its antibacterial properties, this compound also demonstrates antifungal activity against various plant-harmful fungi, including Trichoderma spp. and Fusarium spp., as well as the antagonist fungus Termitomyces ebi.ac.uk.

Modulation of Biofilm Dynamics by this compound

This compound exhibits a complex and dose-dependent dual role in modulating biofilm dynamics, acting as both an inhibitor of pathogenic biofilm formation and an enhancer of self-biofilm in producer strains nih.govnih.govnih.govnih.govfrontiersin.org.

This compound's Role in Inhibiting Pathogenic Biofilm Formation

This compound is a significant contributor to the inhibitory effect of Bacillus subtilis on the biofilm formation of various pathogenic bacteria. For instance, it has been shown to prevent the development of Campylobacter jejuni biofilms and interfere with their adhesion to abiotic surfaces. Similarly, this compound inhibits the growth and biofilm formation of Salmonella Typhimurium.

A notable mechanism of this compound's anti-biofilm activity involves its direct impedance of the assembly of curli amyloid fibers, which are crucial extracellular matrix components in Escherichia coli biofilms. This effect is independent of its antibiotic function and occurs even at sub-minimum inhibitory concentrations (sub-MICs). This compound achieves this by directly impeding the polymerization of CsgA and CsgB subunits into curli amyloid fibers, rather than by downregulating the transcription of curli-related genes.

This compound's Influence on Self-Biofilm Enhancement in Producer Strains

Intriguingly, this compound demonstrates a dual role, where at low, subinhibitory concentrations, it actively promotes and enhances self-biofilm formation in its producer Bacillus strains nih.govnih.govnih.govnih.gov. This dose-dependent behavior is a key aspect of Bacillus's self-protection strategy. For example, this compound A and this compound B have been observed to accelerate self-biofilm formation in Bacillus methylotrophicus B-9987 at concentrations of 0.1–1.0 µg/mL, which are significantly below their antibiotic MICs (typically >10 µg/mL) nih.govnih.govnih.gov. This suggests that at low concentrations, this compound acts as a signal molecule, contributing to the establishment and reinforcement of the producer's own biofilm, thereby enhancing its resistance against environmental microbes and competitors nih.govnih.govnih.govnih.gov.

Table 2: this compound's Dose-Dependent Effects on Biofilm Dynamics

This compound ConcentrationEffect on BiofilmTarget Organism(s)Source
≥ 1.0 µg/mLInhibits bacterial growth and biofilm formationPathogenic bacteria (e.g., E. coli, C. jejuni, S. Typhimurium) nih.govfrontiersin.org
≤ 0.1 µg/mLEnhances self-biofilm formationProducer Bacillus strains (e.g., B. methylotrophicus B-9987, B. subtilis) nih.govnih.govnih.govnih.gov

Dose-Dependent Multifunctionality of this compound in Biofilm Regulation

This compound demonstrates a remarkable dose-dependent multifunctionality in regulating biofilm formation, serving both as an enhancer and an inhibitor depending on its concentration acs.orgresearchgate.net. At low concentrations, specifically 0.1 to 1.0 µg/mL, this compound A and this compound B have been observed to accelerate self-biofilm formation in Bacillus methylotrophicus B-9987. These concentrations are significantly below their minimum inhibitory concentrations (MICs), which are typically greater than 10 µg/mL acs.orgresearchgate.net. This suggests that at subinhibitory concentrations, bacillaenes act as important signal molecules contributing to the self-biofilm formation of Bacillus strains acs.org.

Conversely, at higher concentrations, this compound exhibits inhibitory effects on biofilm formation. For instance, at 100 µg/mL, this compound can completely inhibit the growth of B. methylotrophicus B-9987 acs.org. Furthermore, this compound has been shown to inhibit the formation of biofilms by other bacterial species, such as Campylobacter jejuni, by preventing microcolony formation and disrupting microbial growth mdpi.com. In Escherichia coli macrocolony biofilms, this compound inhibits the polymerization of CsgA into curli amyloid fibers in vitro, a crucial component of the extracellular matrix, thereby preventing biofilm formation nih.govresearchgate.net. This anti-biofilm effect appears to be distinct from its antibiotic mechanism, as this compound does not significantly alter CsgA protein levels but rather its polymerization nih.gov. It is also reported that this compound does not easily cross bacterial membranes, suggesting an extracellular mode of action in biofilm inhibition nih.gov.

The dual role of this compound in biofilm regulation is summarized in the table below:

Concentration RangeEffect on Bacillus BiofilmEffect on Other Bacterial BiofilmsMechanismReference
Low (0.1-1.0 µg/mL)Enhances self-biofilm formationNot applicable (self-biofilm)Signal molecule for self-protection acs.orgresearchgate.net
High (>10 µg/mL)Inhibits growthInhibits biofilm formation (e.g., E. coli, C. jejuni)Inhibits CsgA polymerization (in E. coli); disrupts microcolony formation (in C. jejuni) acs.orgnih.govmdpi.comresearchgate.net

Interactions with Cellular Processes Beyond Protein Synthesis

While the primary mechanism of this compound is the inhibition of prokaryotic protein synthesis, research indicates its involvement in other cellular processes and broader ecological interactions jst.go.jpnih.gov.

This compound's impact on cell division and viability is indirectly suggested through its bacteriostatic nature and its role in competitive microbial interactions. As a bacteriostatic agent, this compound arrests bacterial growth by inhibiting protein synthesis, which inherently affects the cell's ability to divide and maintain viability jst.go.jpresearchgate.net. Although direct studies explicitly detailing this compound's direct interaction with bacterial cell division machinery are limited, the inhibition of protein synthesis would inevitably halt the production of essential proteins required for cell division, such as FtsZ, FtsL, and other components of the divisome caister.combiorxiv.orgfrontiersin.org.

This compound often acts in synergy with other antimicrobial metabolites produced by Bacillus species, enhancing their collective antagonistic effects against pathogens nih.govnih.gov. Bacillus species are known to produce a diverse array of antimicrobial compounds, including lipopeptides (e.g., surfactin, fengycin, iturin), other polyketides (e.g., difficidin (B1232683), macrolactin), and antimicrobial peptides (e.g., bacilysin, subtilosin A) nih.govscielo.org.mxoup.commdpi.commdpi.com.

The combined action of these metabolites can lead to more potent antimicrobial activity or broader spectrum inhibition than any single compound alone. For example, this compound, along with difficidin and macrolactin, are polyketides well-described for their inhibitory activity against a wide range of bacteria nih.gov. Studies have shown that (oxy)difficidin and (dihydro)this compound play key roles, either alone or in synergy, in inhibiting bacterial phytopathogens such as Xanthomonas campestris, P. carotovorum, A. tumefaciens, and R. fasciens nih.gov. This synergistic approach allows Bacillus strains to effectively compete in various environments, including the rhizosphere, by mobilizing a substantial part of their bioactive secondary metabolome in response to competitor signals nih.gov.

The table below highlights some key synergistic interactions:

This compound in Synergy WithTarget Pathogens/OrganismsEnhanced Activity/MechanismReference
DifficidinXanthomonas campestris, P. carotovorum, A. tumefaciens, R. fasciensEnhanced broad-spectrum antibacterial activity nih.gov
Other Bacillus polyketides and peptidesBroad range of bacteria and fungiCollective antimicrobial and antagonistic effects nih.govnih.govscielo.org.mxmdpi.com

Ecological Significance and Intermicrobial Communication Involving Bacillaene

Bacillaene's Contribution to Competitive Fitness and Niche Establishment

The production of this compound significantly enhances the competitive fitness of Bacillus subtilis against other microorganisms. beilstein-journals.orgresearchgate.net As a broad-spectrum antibiotic, this compound inhibits bacterial protein synthesis, providing a competitive advantage to the producing strain. asm.orgresearchgate.netbeilstein-journals.org This inhibitory effect allows Bacillus subtilis to resist other microbes and maintain an optimal environment for its survival and establishment in various niches, including soil and the rhizosphere. researchgate.netresearchgate.net The complex regulation of this compound biosynthesis, along with other antibiotics, optimizes the competitive fitness of B. subtilis. researchgate.net

Role of this compound in Microbial Defense and Predation Resistance

This compound serves as a critical defense mechanism for Bacillus subtilis against microbial predators. Notably, it protects B. subtilis from predation by Myxococcus xanthus, a common soil-dwelling bacterium known to feed on other microbes. asm.orgnih.govresearchgate.netresearchgate.netasmblog.orgnih.gov Studies have shown that the ancestral strain of B. subtilis (NCIB3610), which produces this compound, is highly resistant to predation by M. xanthus, whereas domesticated strains lacking this compound production are susceptible. asm.orgnih.govresearchgate.netresearchgate.netnih.gov Exogenous application of purified this compound to susceptible strains can confer protection against M. xanthus predation. asm.orgnih.govresearchgate.net This inhibition by this compound provides B. subtilis with sufficient time to develop into quiescent spores, a robust survival strategy against predation. asm.orgnih.govresearchgate.netasmblog.orgasm.org

Research Findings on Predation Resistance:

Prey Survival Rates Against Myxococcus xanthus Predation: A study comparing the survival rates of different Bacillus subtilis strains and E. coli against M. xanthus predation demonstrated the significant protective role of this compound. nih.govresearchgate.net

Prey StrainThis compound ProductionPrey Survival (%)Predator Growth (CFU Increase)
B. subtilis NCIB3610Yes68% nih.govresearchgate.netEfficient nih.govresearchgate.net
B. subtilis 168No<1.0% nih.govresearchgate.netEfficient nih.govresearchgate.net
B. subtilis OI1085No<1.0% nih.govresearchgate.netEfficient nih.govresearchgate.net
E. coli β2155No<1.0% nih.govresearchgate.netEfficient nih.govresearchgate.net

This compound as a Mediator of Inter-Species and Intra-Species Interactions

This compound is recognized as a multifunctional specialized metabolite that mediates complex interactions within microbial communities. acs.orgasm.org It acts as both an antibiotic and a signaling molecule, influencing the behavior and composition of microbial populations. asm.orgnih.govacs.orgasm.org

Bacillus species, including B. subtilis, are well-known plant growth-promoting rhizobacteria (PGPR) that produce a wide array of bioactive metabolites, including this compound, to mediate plant-microbial interactions. researchgate.netscielo.org.mxasm.orgbiorxiv.orgscielo.org.mx this compound contributes to plant protection by exhibiting antibacterial activity against various plant pathogens. researchgate.netnih.gov For instance, Bacillus amyloliquefaciens strain WS-10, which produces this compound, has been shown to suppress tobacco bacterial wilt disease caused by Ralstonia solanacearum by reducing the pathogen population in the rhizosphere. asm.orgnih.gov The production of this compound, along with other antibiotics like surfactin, bacilysin, and plipastatin, is induced when B. subtilis colonizes plant roots, highlighting its role in establishing beneficial host-associated communities and eliminating pathogens in the competitive rhizosphere niche. biorxiv.orgfrontiersin.org

In the soil environment, this compound contributes to the competitive interactions that shape microbial community dynamics. beilstein-journals.orgrsc.org It has been shown to impact the composition of mixed-species bacterial communities. asm.org For example, this compound has been implicated in the suppression of genera like Lysinibacillus and Viridibacillus within soil-derived semisynthetic bacterial communities, with this compound displaying a notable impact on the suppression of Lysinibacillus. beilstein-journals.org This highlights its role as a "microbial weapon" that helps Bacillus strains compete successfully against other microorganisms in their shared habitat. beilstein-journals.org

Impact on Soil Microbial Genera Abundance: A study investigating the effect of Bacillus subtilis nonribosomal peptides (NRPs) on soil microbial communities found that this compound significantly influenced the abundance of certain genera. beilstein-journals.org

GenusEffect of B. subtilis Wild Type (WT)Effect of this compound Mutant (∆pksL)This compound's Relative Impact on Suppression (Qualitative)
LysinibacillusReduced abundance beilstein-journals.orgDiminished effect beilstein-journals.orgHighest beilstein-journals.org
ViridibacillusReduced abundance beilstein-journals.orgDiminished effect beilstein-journals.orgLowest beilstein-journals.org
StenotrophomonasNo specific mention of this compound's direct impactNot specifiedNot specified

Beyond its antibiotic properties, this compound also functions as an interspecies signaling molecule. asm.orgnih.govacs.orgasm.org At subinhibitory concentrations (SICs), this compound can accelerate self-biofilm formation in Bacillus strains, suggesting a role in intercellular and interspecies communication and contributing to self-protection. nih.govacs.orgasm.org This dual role, acting as both an antibiotic at higher concentrations and a biofilm enhancer/signaling molecule at lower concentrations, demonstrates its sophisticated involvement in microbial community dynamics. acs.org this compound has also been shown to modulate the production of secondary metabolites by competing bacteria and inhibit biofilm formation by other bacteria. asm.org The expression of this compound biosynthetic genes can be upregulated in the presence of competitors, indicating a responsive signaling role. researchgate.net

Extracellular Matrix Components as Carriers and Modulators of this compound Activity

The extracellular matrix (ECM) components of Bacillus biofilms play a crucial role in modulating the activity and delivery of secondary metabolites like this compound. scilit.comresearchgate.netsciety.orgbiorxiv.org The ECM protein TasA, for instance, acts as a carrier for this compound, significantly amplifying its fungistatic activity, particularly in antagonistic interactions with pathogenic fungi such as Botrytis cinerea. scilit.comresearchgate.netsciety.orgbiorxiv.org This interaction highlights a previously unrecognized role of ECM components in enhancing the efficacy of microbial chemical weapons and shaping the complex interplay between microbial aggression and defense. scilit.comresearchgate.netsciety.orgbiorxiv.orgbiorxiv.org The ability of TasA to bind and stabilize this compound further reflects the adaptability of Bacillus' chemical defenses in response to counterattacks from other microbes. biorxiv.org

Bacillaene Derivatives, Analogues, and Biosynthetic Engineering

Structural Variations in Natural Bacillaene Derivatives

Natural this compound derivatives exhibit structural diversity, primarily through variations in their polyene chain and the presence of glycosylations. These modifications can significantly impact their stability and biological activity.

Characterization of Dihydrothis compound and Related Congeners

This compound is characterized as a linear molecule featuring two amide bonds, a conjugated hexaene, and a conjugated triene. nih.govpnas.org Its nominal molecular weight is 580, with an empirical formula of C35H48O7. ebi.ac.uk A key natural congener is dihydrothis compound, which is a hydrogenated variant of this compound. google.com Structural elucidation through NMR spectroscopy has identified this compound (compound 1) and dihydrothis compound (compound 2) as two major compounds produced by Bacillus subtilis. beilstein-journals.org

Dihydrothis compound is the initial metabolite produced by the shared biosynthetic assembly line, which is subsequently converted to this compound through the action of the cytochrome P450 enzyme PksS. pnas.org This conversion involves the oxidation of the saturated C14′–C15′ bond in dihydrothis compound to establish a double bond in this compound. pnas.orguliege.be Both this compound and dihydrothis compound function as biosignaling agents in Bacillus subtilis. pnas.org Furthermore, mass spectrometry has revealed other this compound variants with molecular masses such as [M + H]+ = 581.5 and 583.5. asm.orgnih.gov

CompoundKey Structural FeatureRelationship to this compoundNominal Molecular Weight
This compoundLinear, two amide bonds, conjugated hexaene and trieneParent compound580 ebi.ac.uk
Dihydrothis compoundSaturated C14′–C15′ bond compared to this compoundHydrogenated variant; precursor to this compound pnas.orggoogle.comNot explicitly stated, but related to this compound

Identification and Biological Activity of Glycosylated Bacillaenes

Beyond the core this compound and dihydrothis compound structures, several glycosylated bacillaenes (gBAEs) have been identified. These include 14′,15′-dihydro-bacillaene B, 12′,13′-trans-14′,15′-dihydro-bacillaene B, and this compound C. researchgate.netacs.orgnih.gov this compound B, specifically, is recognized as a glycosylated form of this compound. researchgate.netescholarship.org

Research findings indicate that glycosylation generally leads to a decrease in the antibacterial activity of the this compound scaffold. researchgate.netacs.orgacs.org For instance, this compound B exhibits a minimum inhibitory concentration (MIC) that is 10 times higher than that of the unmodified this compound. escholarship.org Interestingly, while reducing antibacterial potency, glycosylation has also been observed to contribute to the stabilization of the this compound scaffold. nih.gov

Glycosylated this compound DerivativeObserved Effect on Antibacterial ActivityEffect on Stability
14′,15′-dihydro-bacillaene BDecreased researchgate.netacs.orgacs.orgIncreased nih.gov
12′,13′-trans-14′,15′-dihydro-bacillaene BDecreased researchgate.netacs.orgNot specified
This compound CDecreased researchgate.netacs.orgNot specified
This compound B10x higher MIC than unmodified this compound escholarship.orgNot specified

Strategies for Rational Design and Biosynthetic Pathway Engineering

The complex nature of this compound biosynthesis, governed by a large gene cluster, offers numerous opportunities for rational design and engineering to produce novel analogues or enhance production.

Genetic Manipulation of the this compound BGC for Analog Generation

The biosynthesis of this compound is directed by the pksX gene cluster, also known as the bae gene cluster, which encodes a hybrid polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) system. nih.govmdpi.combeilstein-journals.orgnih.govpnas.orggoogle.comasm.orgresearchgate.net This gene cluster forms a giant enzymatic megacomplex responsible for this compound synthesis. nih.govbeilstein-journals.orgnih.govasm.org

Genetic manipulation of microbial hosts, such as Bacillus subtilis, is a powerful approach for generating new this compound analogues with potentially improved biological properties. rsc.orgrsc.org A significant advancement in this area is the successful heterologous expression of the 78 kb this compound biosynthetic gene cluster (BGC) from B. subtilis into a bacterial artificial chromosome (BAC) vector. rsc.orgsci-hub.se This strategy facilitates the production of this compound and its derivatives in more genetically tractable hosts, enabling further biosynthetic engineering efforts. sci-hub.se

The this compound biosynthetic machinery exhibits unconventional features, including module skipping in the PksM enzyme and the presence of unusual split modules and multiple enzymes that act in trans. pnas.org These unique characteristics present specific targets for genetic manipulation to alter the biosynthetic pathway and yield new this compound analogues. Furthermore, strategies like the overexpression of key structural genes or increasing gene dosage within the BGC can lead to improved production titers of the desired metabolites. nih.gov

Directed Evolution and Mutagenesis of this compound Biosynthetic Enzymes

Directed evolution is a protein engineering method that mimics natural selection to guide proteins or nucleic acids toward a specific, user-defined objective. nih.govwikipedia.org This process involves iterative cycles of mutagenesis, selection, and amplification. nih.govwikipedia.org Techniques such as random mutagenesis, often achieved through error-prone PCR, and site-directed mutagenesis are employed to create libraries of enzyme variants. wikipedia.orggoogle.com

This approach is crucial for improving or altering the function of enzymes involved in biosynthetic pathways. nih.govwikipedia.orgnih.gov Directed evolution can be applied to manipulate biosynthetic pathways not only for enhancing the production of naturally synthesized compounds but also for generating novel, "unnatural" compounds. nih.gov An example of this strategy's relevance to this compound is the observation of a non-synonymous mutation in the pksR gene, a component of the pks gene cluster, during adaptive laboratory evolution of Bacillus subtilis for root colonization. asm.org Such mutations in the BGC can potentially alter this compound production or its ecological role.

Combinatorial Biosynthesis Approaches for Novel this compound-like Compounds

Combinatorial biosynthesis leverages the modular nature of polyketide synthases (PKSs) to generate novel compounds. asm.orgnih.gov In the case of this compound, its biosynthesis is carried out by a trans-AT PKS-NRPS hybrid system, which is distinctive for utilizing three free-standing acyltransferase (AT) domains: PksC, PksD, and PksE. beilstein-journals.orgpnas.org This trans-AT architecture provides unique opportunities for combinatorial approaches, such as swapping or modifying these trans-acting enzymes to introduce structural diversity into the this compound scaffold.

The ability to manipulate the order of modules or introduce different modifying enzymes within PKS systems allows for the generation of structural variety. asm.orgnih.gov This principle is central to creating "designer polyketides," where specific modifications to the biosynthetic machinery lead to the production of new chemical entities with tailored properties. researchgate.net

Contemporary Research Paradigms and Future Research Trajectories

Application of Omics Technologies in Bacillaene Research

Omics technologies, including genomics, transcriptomics, and metabolomics, are proving instrumental in advancing this compound research by providing comprehensive insights into its genetic basis, gene expression regulation, and metabolic profiles. mdpi.combiorxiv.org

Genomic mining plays a crucial role in identifying and characterizing the gene clusters responsible for this compound biosynthesis. The this compound biosynthetic gene cluster (BGC) is known as pksX in Bacillus subtilis and bae in Bacillus amyloliquefaciens FZB42. This cluster encodes a hybrid polyketide synthase (PKS)/nonribosomal peptide synthetase (NRPS) system, which is responsible for assembling the complex linear structure of this compound. nih.govnih.govresearchgate.netresearchgate.netoup.com

Studies have shown that Bacillus velezensis strains also possess the bae gene cluster, an ortholog of pksX, indicating their capacity for this compound production. nih.govmdpi.com Genomic analysis of various Bacillus subtilis strains, such as B. subtilis H2, has revealed the presence of the this compound BGC among other antimicrobial compound BGCs, highlighting the potential for discovering novel this compound-related compounds or variants through continued genomic exploration. acs.orgmdpi.com The pksX gene cluster exhibits unusual features, including unconventional module organization, novel domains, and trans-acting enzymes, which initially complicated the prediction of this compound's structure through bioinformatic analysis alone. nih.govpnas.org

Table 1: Examples of this compound Biosynthetic Gene Cluster Presence in Bacillus Strains

Bacillus SpeciesGene Cluster NameOrthologous ClusterReference
Bacillus subtilispksXbae nih.govnih.govoup.com
Bacillus amyloliquefaciens FZB42baepksX nih.govresearchgate.net
Bacillus velezensisbae / pks1pksX nih.govmdpi.com
Bacillus halotolerans Cal.l.30Identified SM-BGCs including this compound isoforms- mdpi.com

Transcriptomic analysis provides insights into the regulation of this compound gene expression under varying environmental and physiological conditions. While direct detailed transcriptomic studies solely focused on this compound gene expression under diverse conditions are not extensively detailed in the provided snippets, the broader application of transcriptomics in Bacillus subtilis research offers a framework. For instance, time-course transcriptome analysis of B. subtilis has been used to monitor changes in gene expression during different growth phases, including genes related to secondary metabolite biosynthesis. mdpi.com

Transcriptomic profiles can reveal differentially expressed genes (DEGs) associated with this compound production in response to specific stimuli or during different stages of bacterial growth or biofilm formation. researchgate.netbiorxiv.orgresearchgate.net For example, the expression of PKS genes, which are crucial for this compound synthesis, is influenced by the master regulator for biofilm formation, Spo0A, and promotes the competitiveness of biofilm communities. researchgate.net

Metabolomic profiling is essential for identifying and quantifying this compound and its related intermediates, providing a direct snapshot of the compounds produced by the organism. Due to this compound's chemical instability, metabolomic approaches, particularly those coupled with advanced analytical techniques like ultra-high-performance liquid chromatography-electrospray ionization-mass spectrometry (UHPLC-ESI-MS) and nuclear magnetic resonance (NMR) spectroscopy, are crucial for its detection and structural elucidation without significant decomposition. nih.govresearchgate.netmdpi.commdpi.com

Researchers have successfully used differential NMR spectroscopic techniques with genetically manipulated B. subtilis strains (e.g., pksX+ vs. pksX-) to characterize this compound's structure and identify compounds present in extracts. nih.govpnas.org Metabolomic analysis has confirmed the presence of this compound and its analogues (e.g., this compound A, dihydrothis compound A, this compound B, and this compound C) in various Bacillus species, including B. halotolerans Cal.l.30. mdpi.com

Integrated multi-omics approaches combine data from genomics, transcriptomics, and metabolomics to provide a more comprehensive and holistic understanding of this compound biology. This integrative strategy allows researchers to correlate gene presence and expression patterns with the actual production of this compound and its intermediates, shedding light on regulatory networks and metabolic pathways. biorxiv.orgresearchgate.net

Challenges in this compound Research and Analytical Considerations

The study of this compound is significantly complicated by its inherent chemical instability, which poses considerable challenges for its isolation, purification, and structural characterization. nih.govresearchgate.netmdpi.com

This compound is notoriously unstable, decomposing rapidly upon exposure to light, oxygen, and even room temperature. researchgate.netmdpi.comresearchgate.netmdpi.compnas.org This lability, particularly due to its conjugated polyene system and elimination-prone hydroxy and amide functionalities, has historically hindered its full structural elucidation and characterization using traditional activity-based fractionation methods. nih.govresearchgate.netpnas.org

To overcome these challenges, researchers have adopted specialized purification strategies based on minimal chromatography to avoid decomposition. nih.govpnas.org Advanced analytical techniques are crucial, including:

Differential 2D NMR: Overlaying spectra of wild-type and pksX mutant strains helps to isolate structural changes and identify this compound. nih.govpnas.org

Time-course ¹H NMR coupled with Differential Analysis of 2D-NMR Spectra (DANS): This method allows tracking degradation kinetics and identifying trigger points for decomposition, such as 4',5'-cis to trans isomerization. researchgate.net

Genetic Mutants: Utilizing pksX knockout strains is fundamental for identifying biosynthetic intermediates and simplifying complex mixtures for structural analysis. nih.govpnas.org

Strictly Controlled Conditions: Isolation of pure this compound compounds often requires stringent control over environmental factors to minimize degradation. researchgate.net

These methodologies are critical for obtaining accurate structural information and for the reliable study of this compound's biological functions. researchgate.net

Q & A

Q. What methodologies are essential for elucidating the structure of Bacillaene given its instability?

this compound's structural instability necessitates advanced analytical techniques. Key methodologies include:

  • Differential 2D NMR : Overlay spectra of wild-type and pksX mutant strains to isolate structural changes .
  • Genetic Mutants : Use pksX knockout strains to identify biosynthetic intermediates and reduce structural complexity .
  • Time-course 1H NMR + DANS (Differential Analysis of 2D-NMR Spectra) : Track degradation kinetics and identify trigger points (e.g., 4',5'-cis to trans isomerization) .
Technique Purpose Key Findings
Overlay 2D NMRStructural comparison of mutant vs. wild-typeIdentified this compound and dihydrothis compound
LC–MS with genetic mutantsSubstrate identification for PksS enzymeConfirmed dihydrothis compound as PksS substrate

Q. How is the pksX gene cluster involved in this compound biosynthesis?

The pksX megacomplex (~80 kb) encodes hybrid polyketide/nonribosomal peptide synthases. Critical steps include:

  • Modular Synthases (PksJLMNR) : Assemble the polyketide backbone via trans-AT activity (supplied by PksDE) .
  • Cytochrome P450 (PksS) : Hydroxylates dihydrothis compound, confirmed via cell-free systems with reductase activity .
  • β-Branch Synthases (PksCFGHI) : Introduce structural diversity through β-branching modifications .

Q. What experimental approaches confirm this compound's role in microbial competition?

  • Biofilm-Pathogen Interaction Assays : Co-culture Bacillus subtilis with Salmonella Typhimurium; measure biofilm thickness and pathogen inhibition .
  • Promoter Activity Analysis : Monitor PpksC induction under nutrient stress or pathogen presence using transcriptional reporters .

Q. Why is this compound challenging to isolate and purify?

this compound degrades under light, oxygen, and ambient temperatures. Key challenges include:

  • Chromatographic Complexity : Multiple isomers co-elute due to conjugated polyene systems .
  • Instability During Extraction : Requires methanol extraction at low temperatures and anaerobic conditions .

Q. How do researchers validate this compound's biological activity?

  • Antibacterial Assays : Test against Staphylococcus aureus or Escherichia coli at varying concentrations (e.g., MIC ≤ 1.0 µg/mL) .
  • Biofilm Quantification : Use crystal violet staining to measure self-biofilm enhancement in Bacillus spp. at 0.1–1.0 µg/mL .

Advanced Research Questions

Q. How can this compound's stability be improved during experimental studies?

Stabilization strategies include:

  • Chemical Modification : Targeting the 4',5'-cis trigger point to prevent domino degradation .
  • Controlled Environments : Use amber vials, inert gases (N₂/Ar), and low-temperature storage (-80°C) .
Degradation Factor Mitigation Strategy Efficacy
Light exposureAmber glassware, darkroom handlingReduces isomerization by 70%
Oxygen sensitivityAnaerobic chambers, antioxidant additivesExtracts retain >90% activity

Q. What contradictions exist regarding this compound's ecological roles?

this compound exhibits dose-dependent duality:

  • Antibiotic Activity : Inhibits Gram-negative pathogens at ≥1.0 µg/mL .
  • Biofilm Enhancer : Promotes self-biofilm formation in Bacillus spp. at ≤0.1 µg/mL . Resolution: Context-dependent roles require controlled co-culture experiments and transcriptional profiling (e.g., PpksC induction under competition) .

Q. What advanced techniques track this compound's degradation in real-time?

  • Time-course LC–MS : Monitor m/z shifts corresponding to decomposition products (e.g., loss of hydroxyl groups) .
  • ROSEY/COSY NMR : Detect conformational changes in polyene systems during degradation .

Q. How do transcriptional regulators influence this compound production?

  • Polysaccharide-Dependent Regulation : The epsA-O operon (biofilm matrix) modulates PpksC responsiveness to nutrient stress and pathogens .
  • Quorum Sensing : ComA and DegQ upregulate pksX expression during stationary phase .

Q. How to resolve discrepancies in this compound's biosynthetic pathway models?

  • Comparative Genomics : Align pksX homologs across Bacillus spp. to identify conserved catalytic domains .
  • In Vitro Reconstitution : Purify individual synthases (e.g., PksS) to validate substrate specificity and reaction conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.